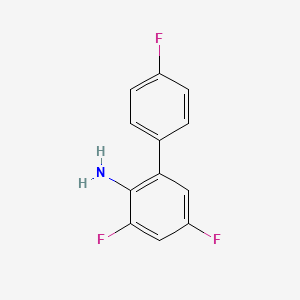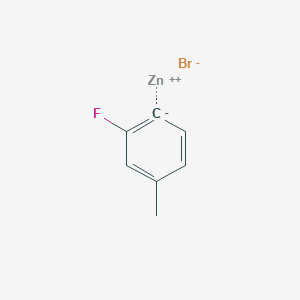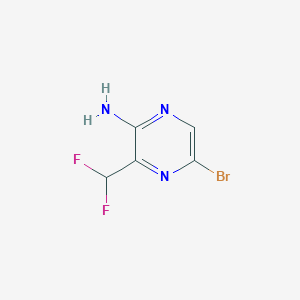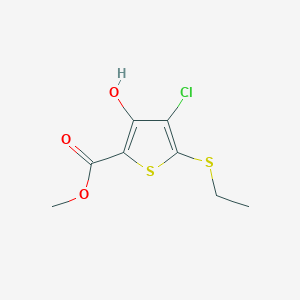
Methyl 4-chloro-5-(ethylthio)-3-hydroxythiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-chloro-5-(ethylthio)-3-hydroxythiophene-2-carboxylate is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
准备方法
合成路线和反应条件
4-氯-5-(乙硫基)-3-羟基噻吩-2-羧酸甲酯的合成通常涉及多步有机反应。一种常见的方法从噻吩环开始,该环经过氯化引入4位的氯基团。随后的反应包括分别通过亲核取代和羟基化反应引入乙硫基和羟基。最后一步是酯化反应生成甲酯。
工业生产方法
在工业环境中,该化合物的生产可能涉及优化的反应条件,以最大限度地提高产率和纯度。这包括控制温度、压力和使用催化剂来促进反应。工业合成通常采用连续流反应器,以确保生产一致性和可扩展性。
化学反应分析
反应类型
氧化: 化合物中的羟基可以氧化形成羰基,从而形成酮或醛衍生物。
还原: 氯基团可以还原成氢原子,从而形成脱氯噻吩衍生物。
取代: 氯基团可以被各种亲核试剂取代,例如胺类或硫醇类,以形成具有不同官能团的新衍生物。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 通常使用诸如氢化铝锂 (LiAlH₄) 或在钯催化剂存在下使用氢气 (H₂) 作为还原剂。
取代: 在碱性条件下使用硫醇钠 (NaS⁻) 或胺类 (RNH₂) 等亲核试剂来促进取代反应。
形成的主要产物
氧化: 形成酮或醛衍生物。
还原: 形成脱氯噻吩衍生物。
取代: 形成具有新官能团的噻吩衍生物,例如胺类或硫醇类。
科学研究应用
4-氯-5-(乙硫基)-3-羟基噻吩-2-羧酸甲酯在科学研究中具有多种用途:
化学: 它作为合成更复杂分子的基石,特别是在药物和农用化学品的开发中。
生物学: 该化合物用于研究酶相互作用,并作为探针研究涉及噻吩衍生物的生物途径。
工业: 它用于合成特种化学品和材料,包括聚合物和染料。
作用机制
4-氯-5-(乙硫基)-3-羟基噻吩-2-羧酸甲酯发挥作用的机制取决于它与分子靶标的相互作用。氯和乙硫基可以与酶或受体相互作用,可能抑制或激活生物途径。羟基可能与靶分子形成氢键,增强结合亲和力和特异性。
相似化合物的比较
类似化合物
- 4-氯-5-(甲硫基)-3-羟基噻吩-2-羧酸甲酯
- 4-氯-5-(乙硫基)-3-羟基噻吩-2-羧酸乙酯
- 4-氯-5-(乙硫基)-3-甲氧基噻吩-2-羧酸甲酯
独特性
4-氯-5-(乙硫基)-3-羟基噻吩-2-羧酸甲酯因其取代基的特定组合而具有独特性,这些取代基赋予其独特的化学反应性和生物活性。氯和乙硫基的存在允许通用的化学修饰,使其成为合成化学中有价值的中间体。
该化合物的独特结构和性质使其成为从合成化学到生物学研究的各个领域的研究对象,突出了其在未来应用和发现中的潜力。
属性
分子式 |
C8H9ClO3S2 |
|---|---|
分子量 |
252.7 g/mol |
IUPAC 名称 |
methyl 4-chloro-5-ethylsulfanyl-3-hydroxythiophene-2-carboxylate |
InChI |
InChI=1S/C8H9ClO3S2/c1-3-13-8-4(9)5(10)6(14-8)7(11)12-2/h10H,3H2,1-2H3 |
InChI 键 |
FAEWQMPHGBLTPJ-UHFFFAOYSA-N |
规范 SMILES |
CCSC1=C(C(=C(S1)C(=O)OC)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


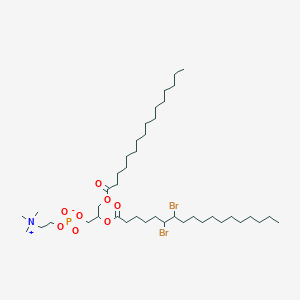

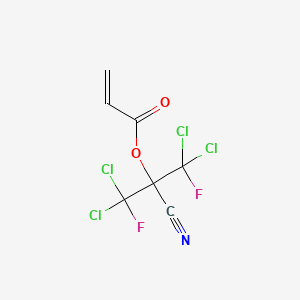
![3-(5-Amino-2-{[5-(trifluoromethyl)pyridin-2-yl]thio}phenyl)acrylic acid](/img/structure/B12063959.png)

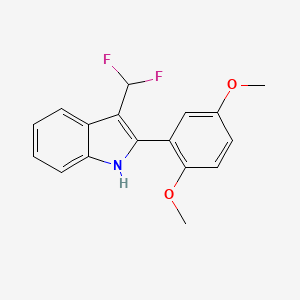
![5-acetamido-2-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12063992.png)
![Ethanimidamide, 2-chloro-N-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12063996.png)
![(alphaR,alphaR)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(S,S)-2,2'-bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocene](/img/structure/B12064004.png)

